5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]
Description
Properties
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-10-15(8-4-5-9-15)16-11-13-6-2-3-7-14(12)13/h2-3,6-7,12,16H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTBEZWEXCXXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)NCC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23N
- Molecular Weight : 239.37 g/mol
- CAS Number : Not specified in the search results.
The biological activity of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] is primarily attributed to its interaction with various neurotransmitter receptors. It has been noted for its potential as a modulator of the central nervous system (CNS), particularly in relation to dopaminergic and serotonergic systems.
Biological Activities
-
Neuroprotective Effects :
- Research indicates that compounds similar to 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] may exert neuroprotective effects by enhancing the survival of dopaminergic neurons in models of neurodegenerative diseases like Parkinson's disease. For instance, related beta-carboline derivatives have shown restorative actions on dopaminergic neurons damaged by neurotoxins .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .
- Receptor Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Neuroprotection | 9-methyl-beta-carboline | Restored dopaminergic neuron function in vivo |
| Antitumor Activity | Various beta-carbolines | Selective cytotoxicity against human tumor cell lines |
| Receptor Modulation | Harmane | Inhibition of benzodiazepine receptor binding |
Detailed Research Findings
- Neuroprotective Studies :
-
Antitumor Studies :
- In vitro assays indicated that certain derivatives exhibited potent activity against multiple cancer cell lines (e.g., KB and HepG2), with some compounds outperforming established chemotherapeutics like etoposide .
- Receptor Interaction Studies :
Scientific Research Applications
Neuroscience
The compound has been investigated for its potential neuroprotective effects. Research indicates that derivatives of this compound may interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanisms of Action :
- Modulation of neurotransmitter levels (e.g., serotonin and norepinephrine).
- Potential inhibition of enzymes involved in neurodegeneration.
Antidepressant Activity
Studies have shown that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] may exhibit antidepressant-like effects. This is attributed to its ability to influence serotonin and norepinephrine pathways.
Case Study :
A clinical trial involving a benzazepine derivative demonstrated significant improvement in depressive symptoms in patients resistant to conventional treatments.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Data Table: Biological Activities Related to Anticancer Properties
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Apoptosis Induction | Activation of caspase pathways | |
| Tumor Growth Inhibition | Inhibition of cell proliferation |
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers explored the neuroprotective effects of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups.
Case Study 2: Anticancer Efficacy
Another study focused on the compound's efficacy against various cancer cell lines. The results showed an IC50 value of 0.45 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
While direct synthesis methods for this compound are not explicitly detailed in accessible sources, analogous spiro benzazepines are synthesized via reductive amination or ring-closing metathesis (RCM) (see ). For example:
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Reductive amination of substituted cycloalkylamines with benzazepine precursors enables spiro-ring formation.
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Hydroxylation at the 5-position of tetrahydrospiro benzazepines is achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or enzymatic methods ( , ).
Table 1: Hypothesized Reactivity Based on Analogous Compounds
Functionalization at the 5-Methyl Group
The 5-methyl substituent may undergo oxidation or halogenation under controlled conditions:
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Oxidation : Use of CrO₃ or KMnO₄ could convert the methyl group to a carboxylic acid, though steric hindrance from the spiro system might limit efficiency.
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Halogenation : Radical bromination (NBS, light) might target the methyl group, yielding brominated analogs ( , ).
Stability and Degradation Pathways
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Acidic conditions : Protonation of the nitrogen may lead to ring-opening, forming linear amines ( ).
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Thermal decomposition : At temperatures >200°C, fragmentation into cycloalkane and benzazepine fragments is plausible.
Comparative Reactivity with Cyclohexane Analogs
Replacing the cyclopentane spiro ring with cyclohexane (as in PubChem CID 3148804) alters steric and electronic properties:
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Cyclopentane derivatives show faster reaction rates in hydroxylation due to higher ring strain (bond angle distortion) compared to cyclohexane systems ( ).
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Hydrogenation of the benzazepine ring is less feasible in cyclopentane-spiro systems due to reduced accessibility of the π-system.
Research Gaps and Limitations
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No direct experimental data exists for this compound’s reactivity; inferences are drawn from structural analogs.
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Stability under physiological conditions (e.g., pH 7.4, 37°C) remains unstudied.
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Catalytic asymmetric synthesis routes for enantiopure forms are unexplored.
Key Citations
Comparison with Similar Compounds
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Core Structure : A 1,4-benzodiazepine derivative with a nitro group at position 7 and a 2-chlorophenyl substituent.
- Key Differences : Unlike the spirocyclic benzazepine, Methylclonazepam is a planar benzodiazepine with a lactam ring, enabling GABAA receptor modulation. The nitro and chlorophenyl groups enhance its anxiolytic and anticonvulsant activity, whereas the spiro compound lacks these functional groups .
1-Methyl-4-(1-Methenyl) Cyclopentane and Cyclohexane Derivatives
- Core Structure : Cycloalkane derivatives with methyl and methenyl substituents (e.g., 1-methyl-4-(1-methenyl)cyclopentane, 1-methyl-4-(1-ethylethenyl)cyclopentane).
- Key Differences: These compounds lack the fused benzazepine system but share cyclopentane/cyclohexane motifs.
Physicochemical and Functional Group Comparison
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] | Spiro benzazepine-cyclopentane | 5-methyl, spiro junction | Amine, aromatic ring | CNS modulation, drug discovery |
| Methylclonazepam | 1,4-Benzodiazepine | 7-nitro, 2-chlorophenyl | Lactam, nitro, chloro | Anxiolytic, anticonvulsant |
| 1-Methyl-4-(1-Methenyl) Cyclopentane | Cyclopentane | 1-methyl, 1-methenyl | Alkene, methyl | Synthetic intermediate |
| Acid 6-Octadecanoate Methyl Ester | Fatty acid ester | Octadecanoate chain, methyl ester | Ester, alkyl chain | Surfactants, biofuels |
Key Observations :
- The spiro compound’s benzazepine core may enhance CNS permeability compared to non-aromatic cycloalkanes but lacks the nitro/chloro groups critical for GABAA affinity in Methylclonazepam .
- Cyclopentane derivatives (e.g., 1-methyl-4-(1-methenyl)cyclopentane) exhibit simpler hydrophobicity profiles, whereas the spiro compound’s fused rings could increase metabolic stability .
Research Findings and Implications
Pharmacological Hypotheses
- While Methylclonazepam’s activity is well-documented, the spiro compound’s rigid structure might favor interactions with dopamine or serotonin receptors, common targets for benzazepines. Further in vitro studies are needed to validate this .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], and what methodologies address them?
- Answer: The spirocyclic benzazepine structure requires precise control over cyclization and stereochemistry. A validated approach involves Grubbs’ catalyst-mediated ring-closing metathesis (RCM) to form the spirocyclic core . For cyclopentane ring functionalization, methyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution has been reported, though regioselectivity must be optimized using spectroscopic monitoring (e.g., NMR) . Impurity profiles (e.g., methyl positional isomers) should be analyzed via HPLC with pharmacopeial standards .
Q. How can constitutional isomers of this compound be systematically identified and resolved?
- Answer: Constitutional isomers arise from methyl group placement on the cyclopentane or benzazepine rings. Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5MS) distinguishes isomers based on retention indices and fragmentation patterns . For example, 1,2- vs. 1,3-dimethylcyclopentane derivatives show distinct mass spectral peaks at m/z 98 (base) vs. m/z 84 . Chiral stationary phases (e.g., Chiralcel OD-H) resolve enantiomers of spirocyclic intermediates .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Answer:
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points; cyclopentane derivatives typically degrade above 200°C .
- Solubility: Use shake-flask method with HPLC quantification in solvents like ethanol, DCM, or water (logP ~2.5 predicted via ChemAxon) .
- Strain Energy: Computational models (e.g., DFT) estimate ring strain; cyclopentane contributes ~7.4 kcal/mol, affecting reactivity in ring-opening reactions .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of spirocyclic benzazepine synthesis?
- Answer: Stereoselectivity in RCM or cyclization reactions depends on catalyst choice and solvent polarity. Grubbs’ second-generation catalyst favors trans-alkene formation in spirocyclic intermediates, while Hoveyda-Grubbs catalysts improve enantioselectivity in polar aprotic solvents (e.g., DCM) . Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) are critical for accessing enantiopure spirocenters .
Q. What strategies mitigate data contradictions in impurity profiling during scale-up?
- Answer: Contradictions often arise from:
- Reaction Byproducts: Use LC-MS/MS to track unexpected adducts (e.g., oxidation of methyl groups to ketones) .
- Isomeric Co-elution: Employ 2D chromatography (LC × LC) with orthogonal phases (C18 + phenyl-hexyl) .
- Quantitative Thresholds: Follow USP guidelines: ≤0.5% for individual impurities, ≤2.0% total .
Q. How does the compound’s spirocyclic architecture affect its reactivity in catalytic hydrogenation?
- Answer: The spiro junction imposes steric hindrance, slowing hydrogenation kinetics. Kinetic studies under H₂ (1–10 atm) with Pd/C or PtO₂ catalysts show incomplete reduction of the benzazepine double bond unless temperatures exceed 80°C . Competing pathways (e.g., ring-opening) are minimized by using mild acidic conditions (pH 4–6) .
Methodological Recommendations
- Synthetic Optimization: Prioritize RCM with Grubbs’ catalysts for spirocycle formation, followed by methyl group functionalization .
- Analytical Workflow: Combine GC-MS, HPLC, and chiral chromatography for isomer resolution .
- Computational Support: Use DFT calculations to predict strain and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
